2-chloro-3-fluoro-5-methanesulfonylbenzoic acid 2-chloro-3-fluoro-5-methanesulfonylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1535357-68-6
VCID: VC12028471
InChI: InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)
SMILES: CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O
Molecular Formula: C8H6ClFO4S
Molecular Weight: 252.65 g/mol

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid

CAS No.: 1535357-68-6

Cat. No.: VC12028471

Molecular Formula: C8H6ClFO4S

Molecular Weight: 252.65 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-3-fluoro-5-methanesulfonylbenzoic acid - 1535357-68-6

Specification

CAS No. 1535357-68-6
Molecular Formula C8H6ClFO4S
Molecular Weight 252.65 g/mol
IUPAC Name 2-chloro-3-fluoro-5-methylsulfonylbenzoic acid
Standard InChI InChI=1S/C8H6ClFO4S/c1-15(13,14)4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12)
Standard InChI Key XKDGPNICSAKGSX-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O
Canonical SMILES CS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct functional groups on a benzoic acid scaffold:

  • Chlorine at the 2-position: A halogen known for its electron-withdrawing inductive effects.

  • Fluorine at the 3-position: A small, highly electronegative atom that enhances metabolic stability in bioactive molecules.

  • Methanesulfonyl (-SO₂CH₃) at the 5-position: A strong electron-withdrawing group that influences electronic distribution and solubility.

The spatial arrangement of these groups directs reactivity and intermolecular interactions, as evidenced by computational modeling and spectroscopic analyses.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1535357-68-6
Molecular FormulaC₈H₆ClFO₄S
Molecular Weight252.65 g/mol
IUPAC Name2-Chloro-3-fluoro-5-methylsulfonylbenzoic acid
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)F)Cl)C(=O)O
InChI KeyXKDGPNICSAKGSX-UHFFFAOYSA-N

Chemical Reactivity and Functional Group Interactions

Electronic Effects

The compound’s reactivity is dominated by the electron-withdrawing nature of its substituents:

  • Methanesulfonyl Group: Deactivates the aromatic ring, making electrophilic substitution challenging. Nucleophilic aromatic substitution (NAS) may occur at positions activated by meta-directing effects.

  • Carboxylic Acid: Participates in acid-base reactions, forming salts with bases (e.g., sodium or potassium salts) or esters via Fischer esterification.

  • Halogens: Chlorine and fluorine stabilize adjacent negative charges, facilitating elimination or substitution reactions under basic conditions.

Table 2: Predicted Reactivity Hotspots

PositionFunctional GroupReactivity Profile
2-ClSusceptible to nucleophilic displacement
5-SO₂CH₃Stabilizes adjacent negative charges
1-COOHParticipates in hydrogen bonding and salt formation

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